4-({3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-1lambda6-thiane-1,1-dione
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Overview
Description
4-({3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-1lambda6-thiane-1,1-dione is a complex organic compound that features a pyrazole ring, an azetidine ring, and a thiane ring
Preparation Methods
The synthesis of 4-({3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-1lambda6-thiane-1,1-dione typically involves multi-step organic reactions. The synthetic route may start with the preparation of the pyrazole ring, followed by the introduction of the azetidine and thiane rings. Common reagents used in these reactions include hydrazines, alkynes, and various chlorinating agents. Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The thiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazoles.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines
Scientific Research Applications
4-({3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-1lambda6-thiane-1,1-dione has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in the study of enzyme interactions.
Industry: It can be used in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of 4-({3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-1lambda6-thiane-1,1-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring may interact with the active site of enzymes, inhibiting their activity. The azetidine ring can enhance the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives and azetidine-containing molecules. Compared to these compounds, 4-({3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-1lambda6-thiane-1,1-dione is unique due to the presence of the thiane ring, which can impart additional chemical and biological properties. Examples of similar compounds include 3-(4-chlorophenyl)-1H-pyrazole and 1-(azetidin-1-yl)methanamine .
Properties
Molecular Formula |
C13H20ClN3O2S |
---|---|
Molecular Weight |
317.84 g/mol |
IUPAC Name |
4-[[3-[(4-chloropyrazol-1-yl)methyl]azetidin-1-yl]methyl]thiane 1,1-dioxide |
InChI |
InChI=1S/C13H20ClN3O2S/c14-13-5-15-17(10-13)9-12-7-16(8-12)6-11-1-3-20(18,19)4-2-11/h5,10-12H,1-4,6-9H2 |
InChI Key |
BBMIVYSZKOFQRF-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CCC1CN2CC(C2)CN3C=C(C=N3)Cl |
Origin of Product |
United States |
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